molecular formula C13H10N4O3 B2844736 methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 1710661-64-5

methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate

Cat. No.: B2844736
CAS No.: 1710661-64-5
M. Wt: 270.248
InChI Key: QXLHYULORHEOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate (CAS: 1710661-64-5, MFCD26130037) is a heterocyclic compound featuring a pyrazole core substituted with a methyl carboxylate group at position 3 and a phenyl ring at position 1. The phenyl ring is further modified with a 1,2,4-oxadiazole moiety at the para position. This structure combines pharmacophoric elements (pyrazole and oxadiazole) known for diverse biological activities, including enzyme inhibition and receptor modulation . Its synthesis and characterization are critical for medicinal chemistry, particularly in the development of targeted therapies.

Properties

IUPAC Name

methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-19-13(18)11-6-7-17(15-11)10-4-2-9(3-5-10)12-14-8-20-16-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLHYULORHEOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate typically involves the formation of the oxadiazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazides and nitriles to form the oxadiazole ring. The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate. The following table summarizes its activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
PC-3 (Prostate)0.67Induction of apoptosis
HCT-116 (Colon)0.80Caspase activation
MDA-MB-231 (Breast)1.95Modulation of Bcl-2 proteins

In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, acting primarily through apoptosis induction and modulation of key survival pathways involving caspases and Bcl-2 family proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis . Preliminary studies indicate that derivatives exhibit promising anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM. This suggests potential as a lead compound for developing new anti-tubercular agents.

Case Study 1: Anticancer Efficacy

A controlled study assessed the efficacy of this compound against multiple cancer types. The study utilized an MTT assay to evaluate cell viability post-treatment with varying concentrations of the compound, demonstrating significant effectiveness against melanoma and colon cancer cell lines.

Case Study 2: Tuberculosis Inhibition

Another investigation focused on the anti-tubercular properties of the compound's derivatives. These studies revealed substantial inhibition against Mycobacterium tuberculosis with minimal cytotoxicity towards human cells (HEK-293), indicating a favorable therapeutic index.

Mechanism of Action

The mechanism of action of methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The oxadiazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the oxadiazole ring and pyrazole backbone. Key analogs from commercial and research sources include:

Table 1: Structural Analogs and Their Properties
Catalog # () Substituent on Oxadiazole Purity CAS Number Applications/Notes
QV-2481 (Target Compound) None (3-position) 90% 1710661-64-5 Lead candidate for receptor modulation
QV-0923 5-Methyl 90% 1707562-48-8 Enhanced lipophilicity; preclinical studies
QV-0199 5-Propyl 90% 1708251-24-4 Increased steric bulk; potential for improved metabolic stability
HI-2218 (Non-oxadiazole analog) Oxazole (1,2-oxazole) 98% 19788-35-3 Alternative heterocycle for activity tuning

Key Observations :

  • Receptor Affinity: Analogs like 8-(1-((5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazol-4-yl)-xanthine (, Compound 12) demonstrate that oxadiazole-pyrazole hybrids exhibit high affinity for adenosine receptors (A2B), with substituents like chlorine or trifluoromethyl groups improving selectivity .
  • Metabolic Stability : Propyl substituents (QV-0199) may slow oxidative metabolism, a feature critical for prolonged drug action .

Functional Comparisons in Therapeutic Contexts

  • Antifungal Prodrugs : Bis-oxadiazole derivatives (e.g., N1,N5-bis[4-(1,2,4-oxadiazol-3-yl)phenyl]glutaramide, ) act as prodrugs releasing amidine moieties. While structurally distinct from QV-2481, they highlight the oxadiazole’s role in masking reactive groups, a strategy applicable to QV-2481 derivatives .
  • Receptor Antagonism: The A2B adenosine receptor antagonist 12 () shares a pyrazole-oxadiazole scaffold with QV-2481 but incorporates xanthine and chlorophenyl groups, achieving submicromolar binding affinity (Ki < 50 nM). This suggests that QV-2481 derivatives could be optimized for similar targets by introducing electron-withdrawing groups .

Biological Activity

Methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of oxadiazole and pyrazole rings, which are known for their ability to interact with various biological targets. The structural formula is represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C13H12N4O3
  • Molecular Weight: 284.27 g/mol
  • CAS Number: 1710661-64-5

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including:

  • Mycobacterium tuberculosis
  • Plasmodium falciparum
  • Trypanosoma cruzi
  • Staphylococcus aureus (including methicillin-resistant strains)

The mechanism of action is primarily attributed to its ability to disrupt essential biochemical pathways in these microorganisms, leading to their inhibition or death .

Anticancer Potential

This compound has also shown promising anticancer activity. Studies have reported its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.63
A549 (Lung)10.38
A375 (Melanoma)2.78

These findings suggest that the compound may induce apoptosis in cancer cells by activating pathways involving p53 and caspase proteins .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity: The compound interacts with key enzymes involved in cellular proliferation and survival.
  • Disruption of Nucleic Acid Function: Its structural motifs allow for binding to DNA and RNA, potentially interfering with replication and transcription processes.
  • Induction of Apoptosis: By modulating apoptotic pathways, it promotes programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activities:

Study on Anticancer Activity

In a study examining the cytotoxic effects of various oxadiazole derivatives, this compound was found to be more effective than doxorubicin against certain cancer cell lines. The study highlighted the importance of structural modifications to enhance bioactivity .

Antimicrobial Efficacy

Another research effort explored the antimicrobial properties of this compound against resistant strains of bacteria. Results indicated a potent inhibitory effect on Staphylococcus aureus and other pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic: What are the optimal synthetic routes and purification methods for methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. A common approach includes:

  • Step 1: Condensation of a pyrazole-3-carboxylate precursor with a 4-substituted phenyl intermediate (e.g., 4-(1,2,4-oxadiazol-3-yl)phenylboronic acid) under Suzuki-Miyaura coupling conditions .
  • Step 2: Methyl esterification using methanol and a catalytic acid (e.g., H₂SO₄) to introduce the carboxylate group.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >90% purity .
    Key challenges include avoiding side reactions at the oxadiazole ring; inert atmospheres (N₂/Ar) and low-temperature conditions are recommended .

Basic: How is the compound characterized structurally, and what spectroscopic techniques are most effective?

Answer:
Structural confirmation relies on a combination of:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 8.4–8.6 ppm (aromatic protons on oxadiazole) and δ 3.9 ppm (methyl ester -OCH₃) .
    • ¹³C NMR: Signals at ~165 ppm (ester carbonyl) and ~170 ppm (oxadiazole C=N) .
  • Infrared (IR) Spectroscopy: Bands at ~1720 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N/C=C aromatic) .
  • Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ consistent with C₁₂H₁₀N₄O₃ (calc. 274.07) .

Advanced: How can researchers evaluate the biological activity of this compound, and what assay designs are recommended?

Answer:
Biological evaluation focuses on target-specific assays:

  • In vitro enzyme inhibition: Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves. Include positive controls (e.g., staurosporine for kinases) .
  • Cellular assays: Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values. Normalize against vehicle controls (DMSO <0.1%) .
  • Target engagement: Surface plasmon resonance (SPR) or thermal shift assays (TSA) to measure binding affinity to proteins like kinases or GPCRs .

Advanced: How should researchers address contradictory data in biological activity studies (e.g., conflicting IC₅₀ values across labs)?

Answer:
Contradictions may arise from assay variability or compound stability. Mitigation strategies include:

  • Standardized protocols: Adopt uniform buffer conditions (pH 7.4, 25°C) and pre-incubation times.
  • Batch validation: Verify compound purity (HPLC >95%) and stability (TGA/DSC for thermal decomposition) before assays .
  • Replicate experiments: Perform triplicate measurements across independent labs. Use statistical tools (e.g., ANOVA) to assess significance .

Advanced: What structure-activity relationship (SAR) insights exist for modifying the oxadiazole and pyrazole moieties?

Answer:
Key SAR findings from analogous compounds:

  • Oxadiazole substitution: Electron-withdrawing groups (e.g., -CF₃) at the oxadiazole 3-position enhance binding to hydrophobic enzyme pockets .
  • Pyrazole carboxylate: Methyl esters improve bioavailability compared to ethyl analogs, but hydrolysis to free acids may reduce membrane permeability .
  • Phenyl ring modifications: Para-substitutions (e.g., -NO₂, -CN) increase potency against oxidoreductases, while meta-substitutions favor anti-inflammatory activity .

Advanced: How can X-ray crystallography be utilized to resolve the compound’s 3D structure, and what software is recommended?

Answer:

  • Crystallization: Grow single crystals via vapor diffusion (solvent: DMF/water) at 4°C.
  • Data collection: Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.0 Å) data.
  • Refinement: SHELX suite (SHELXL for refinement, SHELXS for structure solution) to model thermal parameters and hydrogen bonding (e.g., O-H⋯N interactions) .

Advanced: What methodologies are recommended for assessing the compound’s toxicity and environmental impact?

Answer:

  • In vitro toxicity: Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .
  • Ecotoxicology: Follow OECD guidelines for Daphnia magna acute toxicity (48h LC₅₀) and soil mobility studies (OECD 106) .
  • Degradation: Use HPLC-MS to track hydrolysis products in simulated environmental conditions (pH 4–9, 25°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.